Cumylamine

Descripción general

Descripción

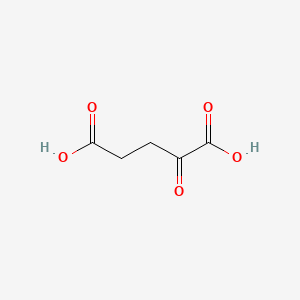

Ácido cis-epoxisuccínico: es un compuesto orgánico que pertenece a la clase de los epóxidos. Se caracteriza por la presencia de un anillo oxirano fusionado a una parte de ácido succínico. Este compuesto es de gran interés debido a sus propiedades químicas únicas y su función como intermedio en varios procesos bioquímicos e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido cis-epoxisuccínico se puede sintetizar mediante la epoxidación del ácido maleico o del anhídrido maleico. La reacción normalmente implica el uso de perácidos, como el ácido peracético o el ácido performico, como agentes oxidantes. Las condiciones de reacción suelen incluir una temperatura y un pH controlados para garantizar la formación selectiva del cis-epóxido.

Métodos de producción industrial: En entornos industriales, el ácido cis-epoxisuccínico a menudo se produce utilizando biocatalizadores microbianos. Se emplean cepas bacterianas que expresan la hidrolasa del ácido cis-epoxisuccínico para catalizar la conversión del ácido maleico a ácido cis-epoxisuccínico. Este proceso biocatalítico es favorecido debido a su alto rendimiento y selectividad, así como a su naturaleza respetuosa con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido cis-epoxisuccínico experimenta varias reacciones químicas, que incluyen:

Hidrólisis: Catalizada por la hidrolasa del ácido cis-epoxisuccínico, dando como resultado la formación de ácido tartárico enantioméricamente puro.

Reducción: El anillo de epóxido se puede reducir para formar dioles.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de epóxido, lo que lleva a la formación de varios ácidos succínicos sustituidos.

Reactivos y condiciones comunes:

Hidrólisis: Suele implicar el uso de enzimas microbianas en condiciones suaves (pH neutro, temperatura moderada).

Reducción: Los hidruros metálicos, como el hidruro de litio y aluminio, se utilizan comúnmente.

Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.

Principales productos:

Hidrólisis: Produce ácido tartárico enantioméricamente puro.

Reducción: Produce dioles.

Sustitución: Da como resultado ácidos succínicos sustituidos

Aplicaciones Científicas De Investigación

El ácido cis-epoxisuccínico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción quiral en la síntesis de varios compuestos orgánicos.

Biología: Sirve como sustrato para estudiar la cinética y los mecanismos enzimáticos, particularmente para las hidrolasas de epóxidos.

Medicina: Se ha investigado su uso potencial en la síntesis de intermedios farmacéuticos.

Industria: Se emplea en la producción de ácido tartárico enantioméricamente puro, que se utiliza en las industrias alimentaria, vinícola y farmacéutica .

Mecanismo De Acción

El principal mecanismo de acción del ácido cis-epoxisuccínico implica su hidrólisis por la hidrolasa del ácido cis-epoxisuccínico. La enzima cataliza la apertura del anillo de epóxido, lo que lleva a la formación de ácido tartárico. El sitio activo de la enzima suele contener una tríada catalítica de aminoácidos (ácido aspártico, histidina y ácido glutámico) que facilitan la reacción de apertura del anillo. La especificidad de la enzima por la configuración del cis-epóxido asegura la formación selectiva del producto deseado .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido trans-epoxisuccínico: Difiere en la configuración del anillo de epóxido.

Ácido maleico: El precursor utilizado en la síntesis del ácido cis-epoxisuccínico.

Ácido succínico: Carece del anillo de epóxido pero comparte la parte del ácido succínico.

Singularidad: El ácido cis-epoxisuccínico es único debido a su configuración de cis-epóxido, que confiere una reactividad química y una actividad biológica distintas. Su capacidad para sufrir hidrólisis selectiva para producir ácido tartárico enantioméricamente puro lo diferencia de otros compuestos similares .

Propiedades

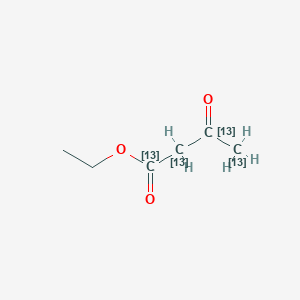

IUPAC Name |

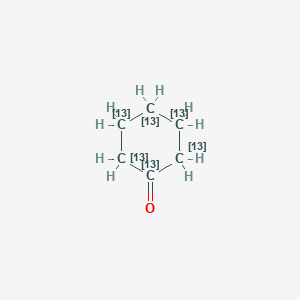

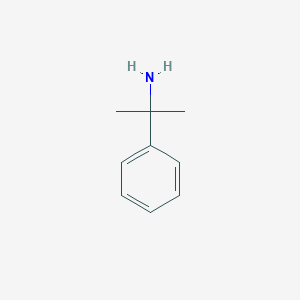

2-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFDOINBXBEOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207216 | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-32-0 | |

| Record name | Cumylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 585-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the cumylamine structure in the context of synthetic cannabinoid receptor agonists (SCRAs)?

A: this compound serves as a key structural motif in several potent SCRAs. For instance, CUMYL-4CN-BINACA, a this compound derivative, demonstrates high potency as a CB1 receptor agonist with a Ki of 2.6 nM and EC50 of 0.58 nM. [] This compound exhibits concerning pro-convulsant effects in mice at remarkably low doses, highlighting the potential risks associated with this class of compounds. []

Q2: How does the presence of a free amino group in this compound influence its reactivity in organic synthesis?

A: The free amino group in this compound plays a crucial role in directing regioselective reactions. In ruthenium-catalyzed alkenylation, it acts as a directing group, facilitating the selective alkenylation of the ortho-position on the aromatic ring. [] This directing ability stems from the coordination of the amino group to the ruthenium catalyst, bringing the catalyst in close proximity to the target C-H bond. []

Q3: Can you elaborate on the catalytic applications of metal complexes containing this compound-derived ligands?

A: Cationic iridium and rhodium complexes bearing C-N chelating ligands derived from this compound display significant catalytic activity in the hydrogenation of unsaturated carbon-nitrogen bonds. [] For example, the complex [Cp*Ir(NCCH3){κ2(N,C)-NH2CR2-2-C6H4}]+SbF6– demonstrated superior catalytic activity compared to an analogous N-N chelating iridium complex in the hydrogenation of N-(1-phenylethylidene)benzylamine. [] This highlights the potential of this compound-derived ligands in developing efficient catalysts for important organic transformations.

Q4: What are the synthetic routes employed for the preparation of this compound derivatives and what challenges do they present?

A: One approach to synthesize p,p′-disubstituted azocumenes, which are precursors to various this compound derivatives, involves the reaction of p-substituted cumylamines with iodine pentafluoride. [] Another method involves the conversion of 4-(5-isoxazolyl)benzonitrile to the corresponding this compound derivative using CeCl3-MeLi in THF. [] Scaling up these reactions, particularly those involving organometallic reagents, often requires careful optimization to ensure reproducibility and safety. []

Q5: How does the structure of the 1,4-diene influence the regio- and stereoselectivity in palladium-catalyzed asymmetric allylic C-H alkylation reactions with aldehydes using this compound as a base?

A: The choice of 1,4-diene significantly impacts both the regio- and stereochemical outcome of the palladium-catalyzed asymmetric allylic C-H alkylation reaction. [] Aryl and alkyl substituted 1,4-dienes generally provide good to excellent enantioselectivities, but the presence of certain substituents like a terminal phenyl group can diminish the regio- and E/Z-selectivities. [] Understanding these subtle effects is crucial for developing efficient synthetic strategies for chiral α-quaternary carbonyl compounds.

Q6: What are the potential implications of the pro-convulsant activity observed with CUMYL-4CN-BINACA?

A: The potent pro-convulsant effect of CUMYL-4CN-BINACA, observed at doses lower than previously reported for other SCRAs, raises significant concerns about its potential toxicity in humans. [] This underscores the need for continued research to understand the structure-activity relationships within this class of compounds and to develop strategies for mitigating their potential harms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)